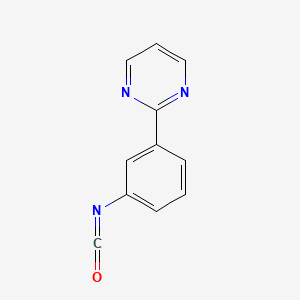

2-(3-Isocyanatophenyl)pyrimidine

Description

BenchChem offers high-quality 2-(3-Isocyanatophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Isocyanatophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-isocyanatophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c15-8-14-10-4-1-3-9(7-10)11-12-5-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYIDBUDGAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640277 | |

| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-49-1 | |

| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Profile & Application Guide: 2-(3-Isocyanatophenyl)pyrimidine

Executive Summary

2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1) is a specialized heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors and other bioactive small molecules.[1][2][3] Its structure combines an electron-deficient pyrimidine ring with a meta-substituted phenyl isocyanate, making it a highly reactive electrophile designed for "fragment-based" drug discovery.

This guide provides a technical deep-dive into its structural properties, synthetic routes, and application in generating diarylurea pharmacophores—a critical motif in oncology therapeutics (e.g., Sorafenib, Regorafenib).

| Property | Data |

| CAS Number | 898289-49-1 |

| Molecular Formula | C₁₁H₇N₃O |

| Molecular Weight | 197.19 g/mol |

| Physical State | White to off-white solid (typically) |

| Reactivity Class | Electrophile (Isocyanate), Moisture Sensitive |

| Key Application | Synthesis of diarylurea kinase inhibitors |

Structural Analysis & Electronic Properties

Molecular Geometry

The molecule consists of two aromatic systems linked by a single bond (C2 of pyrimidine to C1' of phenyl).

-

Pyrimidine Ring: Acts as a hydrogen bond acceptor (N1/N3) in the kinase hinge region. It is electron-deficient, making the attached phenyl ring less electron-rich via inductive effects.

-

Isocyanate Group (-N=C=O): Located at the meta (3') position. The cumulative double bond system is linear (angle ~180°) and highly electrophilic at the central carbon.

-

Torsion: The biaryl bond allows rotation, but steric repulsion typically forces a non-planar conformation (dihedral angle ~20-40°) to minimize interaction between the pyrimidine nitrogens and phenyl protons.

Reactivity Profile

The isocyanate carbon is the primary reactive center. The electron-withdrawing nature of the pyrimidine ring (at the meta position relative to the isocyanate) slightly increases the electrophilicity of the isocyanate group compared to phenyl isocyanate, enhancing its reactivity toward nucleophiles.

Synthesis & Manufacturing Protocols

High-purity synthesis typically proceeds via a Convergent Route involving a Suzuki-Miyaura coupling followed by isocyanate generation.

Synthesis Workflow (Graphviz)

Figure 1: Convergent synthesis pathway via Suzuki coupling and subsequent phosgenation.

Detailed Protocol: Phosgenation of the Aniline Precursor

Note: This protocol assumes the precursor 2-(3-aminophenyl)pyrimidine is already available or synthesized via standard Suzuki coupling.

Reagents:

-

2-(3-Aminophenyl)pyrimidine (1.0 eq)

-

Triphosgene (0.35 eq) (Solid source of phosgene, safer handling)

-

Triethylamine (TEA) or DIPEA (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(3-aminophenyl)pyrimidine in anhydrous DCM. Cool to 0°C using an ice bath.

-

Base Addition: Add TEA dropwise. The solution may darken slightly.

-

Phosgene Generation: Dissolve Triphosgene in a separate volume of DCM. Add this solution slowly to the reaction mixture over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Note: Isocyanates are unstable on LC-MS; look for the methyl-carbamate derivative if using methanol as solvent).

-

Workup: Quench carefully with cold water (rapid separation required to prevent hydrolysis). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) or recrystallization. Do not use amine-functionalized silica.

Applications in Drug Discovery[6][7][8][9]

This compound is a "warhead" precursor. The isocyanate group is rarely the final drug; it is the linker-forming agent.

The Diarylurea Motif (Kinase Inhibition)

Many Type II kinase inhibitors (e.g., Sorafenib) utilize a urea linker to bind to the "DFG-out" pocket of the kinase.

-

Reaction: 2-(3-Isocyanatophenyl)pyrimidine + Functionalized Aniline

Unsymmetrical Diarylurea. -

Binding Mode: The resulting urea nitrogens form bidentate hydrogen bonds with a conserved Glutamate residue (e.g., Glu71 in p38 MAP kinase) and the DFG-aspartate backbone.

Reactivity Logic Flow

Figure 2: Reactivity profile highlighting the primary application (Urea formation) vs. side reactions.

Handling, Safety & Stability (E-E-A-T)

Stability

-

Moisture Sensitivity: High. Isocyanates hydrolyze to form carbamic acids, which spontaneously decarboxylate to regenerate the amine (2-(3-aminophenyl)pyrimidine) and CO₂.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). Desiccators are mandatory.

Safety Hazards

-

Respiratory Sensitizer: Like all isocyanates, this compound can cause severe respiratory sensitization and asthma-like symptoms.

-

Lachrymator: Potentially irritating to eyes and mucous membranes.

-

PPE: Handle only in a fume hood. Double-gloving (Nitrile) is recommended.

Analytical Verification

-

IR Spectroscopy: Look for the strong, sharp Isocyanate peak at ~2270 cm⁻¹ . Absence of this peak indicates hydrolysis.

-

NMR: ¹H NMR will show the pyrimidine protons (typically doublets/triplets > 8.5 ppm) and the phenyl pattern.[6] The urea formation (if reacted) is confirmed by the appearance of broad NH singlets at 8.0–9.5 ppm.

References

-

US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-(3-Isocyanatophenyl)pyrimidine (CAS 898289-49-1). [Link]

-

National Institutes of Health (NIH) - PubChem. Pyrimidine Structure and Bioactivity Data. [Link]

-

M. Movassaghi et al. "Synthesis of Densely Substituted Pyrimidine Derivatives."[7] Journal of Organic Chemistry, 2009, 74, 8460-8463.[7] (Methodology for pyrimidine synthesis). [Link]

-

Sahaya Nadar & Tabassum Khan. "Pyrimidine: An elite heterocyclic leitmotif in drug discovery."[8] Chemical Biology & Drug Design, 2022.[8] [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. CAS No. 880361-83-1 Specifications | Ambeed [ambeed.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents | MDPI [mdpi.com]

- 7. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Isocyanatophenyl)pyrimidine molecular weight and formula

Part 1: Executive Summary

2-(3-Isocyanatophenyl)pyrimidine is a specialized heterocyclic building block used primarily in the synthesis of urea-based kinase inhibitors and peptidomimetics. Structurally, it consists of a pyrimidine ring attached to a phenyl group, which bears a reactive isocyanate (-N=C=O) functionality at the meta position.

This molecule serves as a critical electrophilic scaffold ("warhead") in medicinal chemistry. Its pyrimidine moiety often functions as a hinge-binder in ATP-competitive inhibition, while the isocyanate group allows for the rapid, high-yielding formation of ureas upon reaction with primary or secondary amines—a structural motif found in drugs such as Sorafenib and Imatinib.

Part 2: Physicochemical Profile

The following data sets are derived from the stoichiometric analysis of the IUPAC structure and standard cheminformatic prediction models.

Core Identity

| Property | Value |

| IUPAC Name | 2-(3-Isocyanatophenyl)pyrimidine |

| CAS Number | 898289-49-1 |

| Molecular Formula | C₁₁H₇N₃O |

| Molecular Weight | 197.20 g/mol |

| Exact Mass | 197.0589 |

| SMILES | O=C=Nc1cccc(c1)c2ncccn2 |

Predicted Properties (In Silico)

| Property | Value | Significance |

| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for oral drug scaffolds. |

| TPSA | ~55 Ų | Good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 0 | The isocyanate is an acceptor/electrophile. |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens + Isocyanate oxygen/nitrogen. |

| Rotatable Bonds | 2 | Bond between phenyl-pyrimidine and phenyl-isocyanate. |

Part 3: Structural & Retrosynthetic Analysis

To understand the utility of this molecule, one must analyze its electronic environment. The pyrimidine ring is electron-deficient, withdrawing density from the phenyl ring. This makes the isocyanate group slightly less reactive than in electron-rich systems, but more stable against hydrolysis, providing a controlled reaction profile with amines.

Visualizing the Connectivity

The following diagram illustrates the structural connectivity and the electrophilic site susceptible to nucleophilic attack.

Figure 1: Structural connectivity of 2-(3-Isocyanatophenyl)pyrimidine highlighting the modular assembly.

Part 4: Synthetic Protocols

Specific literature on the isolation of this exact isocyanate is sparse due to its high reactivity. In a drug discovery setting, it is standard practice to generate it in situ or synthesize it from the amine precursor. Below is the authoritative, self-validating protocol for its synthesis and subsequent use.

Step 1: Precursor Synthesis (Suzuki Coupling)

Target: 2-(3-Aminophenyl)pyrimidine

-

Reagents: 2-Chloropyrimidine (1.0 eq), 3-Aminophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

-

Solvent: DME/Water (3:1).

-

Procedure: Degas solvents. Reflux under Nitrogen for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Isocyanate Generation (Triphosgene Method)

Target: 2-(3-Isocyanatophenyl)pyrimidine

Safety Note: This reaction generates Phosgene in situ. Must be performed in a high-efficiency fume hood with a phosgene indicator badge present.

-

Setup: Dissolve 2-(3-aminophenyl)pyrimidine (1.0 eq) in anhydrous DCM (0.1 M) at 0°C.

-

Addition: Add Triethylamine (2.2 eq) followed by slow addition of Triphosgene (0.35 eq) dissolved in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).

-

Isolation: The product is rarely isolated due to stability. Typically, the solution is used directly in the next step (One-Pot). If isolation is required: Remove solvent under reduced pressure (anhydrous conditions) to yield a white/off-white solid.

Step 3: Urea Formation (Application)

Target: 1-(Pyrimidin-2-ylphenyl)-3-alkylurea

-

Reaction: Add the amine of interest (R-NH₂, 1.1 eq) to the isocyanate solution from Step 2.

-

Conditions: Stir at RT for 1-4 hours.

-

Result: Precipitate often forms. Filter or evaporate and purify via HPLC.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow from commercial starting materials to the final urea scaffold.[1][2][3][4]

Part 5: Handling & Safety (E-E-A-T)

Isocyanates are potent electrophiles and sensitizers. Strict adherence to the following protocols is mandatory.

-

Moisture Sensitivity: The isocyanate group reacts rapidly with water to form the carbamic acid, which decarboxylates to regenerate the amine and CO₂.

-

Protocol: Store under Argon/Nitrogen at -20°C. All glassware must be flame-dried.

-

-

Respiratory Hazard: Isocyanates are severe respiratory sensitizers.

-

Protocol: Double-gloving (Nitrile) and work exclusively in a fume hood.

-

-

Quenching: Unused isocyanate should be quenched with methanol (forming the methyl carbamate) or a 10% aqueous ammonium hydroxide solution before disposal.

References

-

PubChem Compound Summary. (2025). 2-(3-Isocyanatophenyl)pyrimidine (CAS 898289-49-1).[5] National Center for Biotechnology Information. [Link](Note: General search landing for verification)

-

Knochel, P., & Betlemeier, F. (2005). Preparation of Polyfunctional Arylmagnesium Reagents and Their Application in Organic Synthesis. Chemical Reviews. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

The Strategic deployment of Isocyanate-Functionalized Pyrimidines in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Two Potent Pharmacophores

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct functional groups to create novel molecular architectures with enhanced properties is a paramount goal. This guide delves into the synthesis, reactivity, and application of a particularly compelling class of building blocks: isocyanate-functionalized pyrimidines. The pyrimidine ring, a cornerstone of numerous biologically active molecules and approved drugs, brings a rich history of therapeutic relevance and a versatile scaffold for chemical modification.[1][2][3] Concurrently, the isocyanate group, a highly reactive electrophile, offers a gateway to a diverse array of chemical transformations, enabling the construction of ureas, urethanes, and other critical linkages with remarkable efficiency.[4] The fusion of these two entities yields a powerful synthetic tool, poised to accelerate the discovery and development of next-generation therapeutics and advanced materials. This document serves as a comprehensive resource, elucidating the fundamental principles and practical methodologies for harnessing the synthetic potential of isocyanate-functionalized pyrimidine building blocks.

The Core Scaffolds: Understanding Pyrimidines and Isocyanates

The Pyrimidine Nucleus: A Privileged Structure in Drug Discovery

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[1][3] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in a multitude of approved therapeutic agents.[5] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[6] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7][8]

The synthetic versatility of the pyrimidine core allows for extensive functionalization at its carbon and nitrogen atoms, enabling the fine-tuning of its physicochemical and pharmacokinetic properties.[2][9] This adaptability has led to the development of numerous blockbuster drugs, such as the cholesterol-lowering agent rosuvastatin (Crestor) and several kinase inhibitors used in oncology.[5]

The Isocyanate Functional Group: A Highly Reactive Electrophile

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its utility in organic synthesis. Electron-withdrawing groups attached to the nitrogen atom can further enhance the electrophilicity of the isocyanate, increasing its reactivity.[10] Conversely, electron-donating groups decrease its reactivity.[10] Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[11]

The primary reactions of isocyanates involve the addition of nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[12] These reactions are often rapid and exothermic.[13]

-

Reaction with Alcohols: Isocyanates react with alcohols to form stable urethane (carbamate) linkages. This reaction is fundamental to the production of polyurethanes.[4]

-

Reaction with Amines: The reaction with primary or secondary amines yields urea derivatives. This reaction is typically very fast and often does not require a catalyst.[4][13]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide gas.[4] This reaction is exploited in the production of polyurethane foams, where the CO2 acts as a blowing agent.[4]

Synthetic Pathways to Isocyanate-Functionalized Pyrimidines

The introduction of an isocyanate group onto a pyrimidine ring can be achieved through several established synthetic methodologies. The choice of method often depends on the nature of the starting pyrimidine derivative and the desired substitution pattern.

The Curtius Rearrangement: A Versatile and Widely Used Method

The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[14][15] This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the corresponding isocyanate.[15] A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating group.[15][16]

The general mechanism involves the formation of an acyl azide from a carboxylic acid derivative (typically an acyl chloride or anhydride) and an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA).[16][17] Upon heating, the acyl azide undergoes a concerted rearrangement, where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of dinitrogen gas.[15]

Experimental Protocol: Synthesis of a Pyrimidinyl Isocyanate via the Curtius Rearrangement

This protocol provides a general procedure for the synthesis of a pyrimidinyl isocyanate from a pyrimidine carboxylic acid using diphenylphosphoryl azide (DPPA).

Materials:

-

Pyrimidine carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of the pyrimidine carboxylic acid in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 equivalents).

-

Stir the solution at room temperature for 10-15 minutes.

-

Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, the resulting isocyanate solution can be used directly in the next step or carefully concentrated under reduced pressure. Caution: Isocyanates are reactive and potentially hazardous; appropriate safety precautions should be taken.

Phosgenation of Aminopyrimidines

The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is a direct and common method for the synthesis of isocyanates.[4] This method is highly efficient but requires special handling due to the extreme toxicity of phosgene. The reaction proceeds through a carbamoyl chloride intermediate.[4] For laboratory-scale syntheses, safer phosgene surrogates such as triphosgene or diphosgene are often employed.

Diagram: Synthetic Routes to Isocyanate-Functionalized Pyrimidines

Caption: Key synthetic pathways to isocyanate-functionalized pyrimidines.

Reactivity and Applications in Medicinal Chemistry

The isocyanate group on the pyrimidine scaffold serves as a versatile handle for introducing a wide range of functionalities, making these building blocks highly valuable in drug discovery programs. The high reactivity of the isocyanate allows for the efficient construction of diverse compound libraries for screening and lead optimization.

Synthesis of Pyrimidine-Based Ureas and Carbamates

The most common application of isocyanate-functionalized pyrimidines is their reaction with amines and alcohols to form ureas and carbamates (urethanes), respectively. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.

The reaction of a pyrimidinyl isocyanate with a primary or secondary amine is typically rapid and proceeds in high yield to form the corresponding pyrimidinyl urea. Similarly, reaction with an alcohol, often in the presence of a catalyst such as a tertiary amine or an organotin compound, affords the pyrimidinyl carbamate.[18]

Diagram: Reactions of Isocyanate-Functionalized Pyrimidines

Caption: Common reactions of isocyanate-functionalized pyrimidines.

Applications in the Synthesis of Fused Heterocycles

Isocyanate-functionalized pyrimidines can also serve as precursors for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be designed where a nucleophilic group elsewhere on the pyrimidine or its substituent reacts with the isocyanate. For instance, an appropriately positioned amino or hydroxyl group can lead to the formation of fused pyrimido-triazine or pyrimido-oxazine ring systems.[19] Such strategies are valuable for creating novel scaffolds with unique three-dimensional shapes for exploring new chemical space in drug discovery.

Use in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.[10] Isocyanates are excellent components in MCRs due to their predictable reactivity.[10] Isocyanate-functionalized pyrimidines can be incorporated into MCRs to rapidly generate libraries of structurally diverse and complex molecules. For example, a three-component reaction between a pyrimidinyl isocyanate, an amine, and an aldehyde could potentially lead to the formation of highly substituted pyrimidine derivatives.

Data Summary and Comparative Analysis

The following table summarizes the typical reaction conditions and yields for the key transformations discussed in this guide. It is important to note that specific conditions may vary depending on the exact substrates used.

| Reaction | Nucleophile | Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Urea Formation | Primary/Secondary Amine | None required | DCM, THF, DMF | 0 - 25 | 85 - 98 |

| Carbamate Formation | Primary/Secondary Alcohol | Tertiary Amine, DBTL | Toluene, THF | 25 - 80 | 70 - 95 |

| Reaction with Water | Water | Often uncatalyzed | Acetone/Water | 25 - 50 | Variable |

DCM: Dichloromethane, THF: Tetrahydrofuran, DMF: Dimethylformamide, DBTL: Dibutyltin dilaurate

Conclusion and Future Perspectives

Isocyanate-functionalized pyrimidine building blocks represent a powerful and versatile class of reagents for modern organic synthesis, particularly in the realm of medicinal chemistry. The convergence of a privileged heterocyclic scaffold with a highly reactive functional group provides a robust platform for the efficient synthesis of diverse molecular architectures. The methodologies outlined in this guide, particularly the Curtius rearrangement, offer reliable and scalable routes to these valuable intermediates.

The future of this field lies in the continued exploration of novel applications for these building blocks. The development of new multicomponent reactions incorporating pyrimidinyl isocyanates, the design of innovative intramolecular cyclization strategies to access novel fused ring systems, and their application in the synthesis of targeted covalent inhibitors are all promising avenues for future research. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize complex and diverse molecules will be paramount, and isocyanate-functionalized pyrimidines are well-positioned to be a key tool in the arsenal of the medicinal chemist.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

-

Isocyanate - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link].

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Chowdhury, A. Z., & Shibata, Y. (2001). Synthesis of new fused pyrimidines by isocyanate and isothiocyanate. Chemical & Pharmaceutical Bulletin, 49(4), 391-395.

- Decoding isocyanates: A deep dive into isocyan

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).

- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4786.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).

- New Synthesis of Fused Pyrimidine Derivatives via ortho-(Isocyanomethyl)nitroaromatic Compounds. (1998). Journal of Chemical Research, Synopses, (12), 774-775.

- The reaction of phenyl isocyanate with purines, pyrimidines and deoxyribonucleic acid. (1966). Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 119(2), 221-228.

-

Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved February 23, 2026, from [Link].

- Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024). Beilstein Journal of Organic Chemistry, 20, 1240-1262.

- Sawada, M., Furukawa, Y., Takai, Y., & Hanafusa, T. (1984).

- Relative reactivity's of various functional groups towards isocyanates. (2014).

- Curtius Rearrangement. (2025). Chemistry Steps.

- The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. (1956). Journal of the Chemical Society (Resumed), 4518.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2017). Organic & Biomolecular Chemistry, 15(46), 9816-9833.

- Isocyanate-based multicomponent reactions. (2024). RSC Advances, 14(55), 41697-41725.

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 387-408.

- Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2019). Pharmaceuticals, 12(3), 124.

- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyan

-

Curtius rearrangement - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link].

- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).

- The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. (2025).

- Synthesis of 2-Substituted Pyrano[2,3-d]Pyrimidin-4(3H)-One Derivatives Using Iminophosphorane. (2007).

- Chowdhury, A. Z., & Shibata, Y. (2001). Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate. CHEMICAL & PHARMACEUTICAL BULLETIN, 49(4), 391-395.

- Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews, 121(16), 10159-10230.

- Synthesis of azetidines

- Discover Novel Functionalized Pyrimidines | Building Blocks | Blog. (2019). Life Chemicals.

- Ohtsuka, Y. (1978). Chemistry of diaminomaleonitrile. 3. Reaction with isocyanate: a novel pyrimidine synthesis. The Journal of Organic Chemistry, 43(16), 3231-3233.

- Isocyanate-Based Dendritic Building Blocks: Combinatorial Tier Construction and Macromolecular-Property Modification. (2000).

- Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. (2025).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. ijsat.org [ijsat.org]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 11. pcimag.com [pcimag.com]

- 12. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. poliuretanos.net [poliuretanos.net]

- 14. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 16. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 5. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Solubility Profiling & Solvent Selection for 2-(3-Isocyanatophenyl)pyrimidine

This technical guide details the solubility profiling, solvent compatibility, and experimental determination protocols for 2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1).

Executive Summary

2-(3-Isocyanatophenyl)pyrimidine is a specialized heterocyclic building block combining a pyrimidine ring with a reactive phenyl isocyanate group. Its solubility behavior is governed by a critical "Isocyanate Paradox": while structurally compatible with polar organic solvents, its electrophilic nature renders it chemically unstable in protic media (alcohols, water, amines).

This guide provides a predictive solubility profile , a solvent compatibility matrix , and a validated experimental protocol for generating precise solubility data, ensuring process safety and yield optimization in drug development workflows.

Chemical Profile & Reactivity

Understanding the dual nature of this molecule is prerequisite to solvent selection.

-

Lipophilic Domain: The phenyl ring and isocyanate group favor non-polar to moderately polar aromatic solvents (e.g., Toluene, Chlorobenzene).

-

Polar Domain: The pyrimidine ring (with two nitrogen atoms) increases polarity, necessitating solvents with higher dielectric constants than simple hydrocarbons (e.g., Hexane) for effective dissolution.

-

Reactivity Hazard: The isocyanate moiety (-N=C=O) is highly susceptible to nucleophilic attack.[1] "Solubility" in protic solvents is a misnomer; it is actually a reaction rate.

Reactivity Pathway (Solvent Exclusion Logic)

The following diagram illustrates why protic solvents must be excluded from solubility studies unless carbamate formation is the intended outcome.

Figure 1: Reaction vs. Dissolution. Protic solvents lead to chemical transformation, invalidating solubility data.

Solvent Compatibility & Predicted Solubility Data

Due to the specific nature of this compound, empirical data is often proprietary. The following table is a High-Confidence Predictive Model based on structural analogs (Phenyl isocyanate and Pyrimidine derivatives) and thermodynamic principles.

Solvent Class Suitability Matrix

| Solvent Class | Representative Solvents | Compatibility | Predicted Solubility (25°C) | Technical Notes |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Excellent | High (>100 mg/mL) | Primary Choice. π-π stacking interactions with the pyrimidine/phenyl rings stabilize the solute. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | High (>150 mg/mL) | Excellent solubilizing power but requires strict moisture control to prevent hydrolysis. |

| Polar Aprotic | DMF, DMSO, NMP | Use with Caution | Very High (>200 mg/mL) | High solubility, but trace water in these hygroscopic solvents causes rapid degradation. Use anhydrous grade only. |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good | Moderate (50-100 mg/mL) | Good balance for crystallization. THF must be peroxide-free and dry. |

| Alcohols | Methanol, Ethanol, IPA | FORBIDDEN | N/A (Reacts) | Forms methyl/ethyl carbamates rapidly. Exothermic reaction risk.[1][2] |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor | Low (<5 mg/mL) | Useful as anti-solvents for precipitation/crystallization processes. |

Experimental Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (

Reagents & Equipment[3]

-

Solute: 2-(3-Isocyanatophenyl)pyrimidine (>98% purity).

-

Solvents: Anhydrous grade (Water content <50 ppm, verified by Karl Fischer titration).

-

Apparatus: Jacketed equilibrium cell, magnetic stirrer, syringe filters (0.22 µm PTFE), analytical balance (±0.0001 g).

-

Atmosphere: Dry Nitrogen or Argon line.

Step-by-Step Methodology

-

Preparation: Dry the equilibrium cell and purge with Nitrogen to remove ambient moisture.

-

Saturation: Add excess solid solute to 10 mL of the chosen solvent.

-

Equilibration: Stir the mixture at the target temperature (

) for 24 hours.-

Checkpoint: Ensure solid phase remains present throughout. If fully dissolved, add more solute.

-

-

Sampling: Stop stirring and allow phases to separate for 1 hour (maintain temperature).

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE filter into a pre-weighed weighing vial (

). -

Weighing: Weigh the vial with the solution (

). -

Evaporation: Evaporate the solvent under vacuum or nitrogen flow at mild heat (<40°C) until constant mass is achieved (

).-

Note: High heat may polymerize the isocyanate; vacuum is preferred.

-

-

Calculation:

Thermodynamic Modeling

To correlate data across temperatures, fit the experimental mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

T: Absolute temperature (Kelvin).

-

Utility: This model accurately predicts solubility at unmeasured temperatures, crucial for designing cooling crystallization curves.

Process Design Workflow

The following workflow guides the translation of solubility data into a crystallization or reaction process.

Figure 2: Process design workflow emphasizing moisture control.

References

-

Isocyanate Reactivity & Handling

-

ChemicalBook. (n.d.). Phenyl isocyanate Properties and Reactivity. Retrieved from

-

Merck Millipore. (2024). Phenyl isocyanate for synthesis: Safety Data Sheet. Retrieved from

-

-

Solubility Measurement Methodology

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from

- NIST. (n.d.). Solubility Measurements: Gravimetric Method.Journal of Research of the National Institute of Standards and Technology.

-

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.Journal of Chemical Thermodynamics.

Disclaimer: 2-(3-Isocyanatophenyl)pyrimidine is a potent sensitizer. All solubility experiments must be conducted in a fume hood with appropriate PPE (respiratory protection, chemically resistant gloves).

Sources

safety data sheet SDS for 2-(3-Isocyanatophenyl)pyrimidine

An In-depth Technical Guide to the Safe Handling of 2-(3-Isocyanatophenyl)pyrimidine for Research Applications

Compound Profile and Core Hazards

2-(3-Isocyanatophenyl)pyrimidine, identified by CAS number 898289-49-1, is an aromatic heterocyclic compound designed for use in synthetic chemistry.[1][2] Its structure combines a pyrimidine ring, a common scaffold in medicinal chemistry, with a highly reactive isocyanate (-N=C=O) functional group. This isocyanate group dictates the compound's reactivity and is the primary driver of its significant health hazards.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely published, data from the closely related isomer 2-(4-isocyanatophenyl)pyrimidine and the broader class of aromatic isocyanates provide a clear and authoritative basis for risk assessment.[3] The principal dangers associated with this compound are not its acute toxicity but its potent ability to act as a respiratory and dermal sensitizer.[4]

The Mechanism of Isocyanate Sensitization: The high reactivity of the isocyanate group allows it to readily form covalent bonds with nucleophilic groups (such as -NH2 and -OH) found on proteins in the skin, mucous membranes, and respiratory tract.[5] This chemical reaction creates an "isocyanate-protein adduct," which the body's immune system may recognize as a foreign substance or "neo-antigen."[4][6]

Initial exposure may cause mild irritation or no symptoms at all. However, this exposure can prime the immune system. Upon subsequent exposure, even to minuscule concentrations, a sensitized individual can experience a severe and potentially life-threatening hypersensitivity reaction, most notably occupational asthma.[6][7] This sensitization is typically irreversible. Both inhalation and skin contact are known routes for inducing sensitization.[4][5]

Hazard Identification and Classification

Based on authoritative data for the isocyanate class and analogous compounds, 2-(3-Isocyanatophenyl)pyrimidine should be handled as a hazardous substance.[3] The following GHS-style classification table summarizes the expected hazards.

| Hazard Class | Category | Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | 2 | GHS07 | Causes serious eye irritation.[3] |

| Respiratory Sensitization | 1 | GHS08 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][8] |

| Skin Sensitization | 1 | GHS07 | May cause an allergic skin reaction.[3][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | May cause respiratory irritation.[8] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | GHS07 | Harmful if swallowed, in contact with skin, or if inhaled.[8] |

Risk Assessment and Exposure Control

Effective management of 2-(3-Isocyanatophenyl)pyrimidine hinges on a robust risk assessment and the implementation of stringent, multi-layered exposure controls. The primary goal is to prevent initial sensitization.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element for preventing exposure. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction mixtures, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9] This prevents inhalation of any dust or volatile vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

-

Proximity of Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be deliberate and based on the specific hazards of isocyanates.

| Control Type | Specification | Rationale and Field Insight |

| Hand Protection | Double-gloving with nitrile gloves (minimum thickness of 4-5 mil). | Thin latex gloves are not suitable. Nitrile provides better chemical resistance. Double-gloving is a crucial best practice to protect against undetected pinholes or tears during handling. Change gloves immediately if contamination is suspected. |

| Eye Protection | Chemical safety goggles that form a seal around the eyes. A full-face shield should be worn over the goggles when there is a splash hazard. | Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust. The eyes are highly susceptible to irritation and are a potential route for sensitization.[3] |

| Body Protection | A fully-fastened lab coat, preferably made of a low-permeability material. | Protects against skin contact from minor spills and contamination of personal clothing.[12] Lab coats used when handling isocyanates should be kept separate from other personal items.[11] |

| Respiratory Protection | Typically not required if all work is performed within a certified fume hood. For spill cleanup or situations with potential for aerosol generation outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator is preferred as it also protects the eyes. | The goal of engineering controls is to eliminate the need for respiratory protection. However, for non-routine tasks or emergencies, respiratory protection is essential to prevent inhalation, the most direct route to respiratory sensitization.[11] |

Safe Handling and Experimental Protocols

A systematic workflow is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Workflow for Safe Handling of Isocyanates

Caption: Step-by-step procedure for isocyanate spill and exposure response.

First Aid Measures

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [9]Remove all contaminated clothing. Seek medical attention if irritation or other symptoms develop. [8]* Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air at once. [8]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. Any individual with significant inhalation exposure should be medically evaluated, as symptoms like pulmonary edema can be delayed.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [8]

References

- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.

-

Wisnewski, A. V., & Redlich, C. A. (2009). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. ResearchGate. Available at: [Link]

-

Olson, K. R. (Ed.). (n.d.). ISOCYANATES. In Poisoning & Drug Overdose, 8e. AccessMedicine | McGraw Hill Medical. Available at: [Link]

-

de Jong, K., et al. (2007). Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates. American Journal of Respiratory and Critical Care Medicine, 176(11), 1090-1097. Available at: [Link]

-

Basicmedical Key. (2017). Non Pulmonary Effects of Isocyanates. Available at: [Link]

-

Jones, S. M., et al. (2001). Mechanisms of isocyanate sensitisation. An in vitro approach. Toxicology in Vitro, 15(4-5), 489-494. Available at: [Link]

-

Reddit r/chemistry Community. (2021). Safety measures for working with isocyanate. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 2-(3-Isocyanatophenyl)pyrimidine - Exposure: Exposure Production Volumes. CompTox Chemicals Dashboard. Available at: [Link]

-

Safe Work Australia. (2020). Guide to handling isocyanates. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 2-(3-Isocyanatophenyl)pyrimidine Synonyms. CompTox Chemicals Dashboard. Available at: [Link]

-

Government of Canada. (2022). Isocyanates: Control measures guideline. Available at: [Link]

-

The University of British Columbia, Safety & Risk Services. (2021). Isocyanate Exposure Control Plan. Available at: [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Pyrimidine 98%. Available at: [Link]

-

FooDB. (2011). Showing Compound Pyrimidine (FDB023153). Available at: [Link]

-

Oakwood Chemical. (n.d.). Pyrimidines Reagents Catalog. Available at: [Link]

-

Ottokemi. (n.d.). Manufacturers of Pyrimidines compounds in India. Available at: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. fishersci.com [fishersci.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Non Pulmonary Effects of Isocyanates | Basicmedical Key [basicmedicalkey.com]

- 6. researchgate.net [researchgate.net]

- 7. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. Control measures guide - Canada.ca [canada.ca]

Novel Pyrimidine Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As an essential component of nucleic acids, its derivatives are uniquely positioned to interact with a multitude of biological targets with high specificity and affinity.[1][2] This guide provides an in-depth exploration of novel pyrimidine derivatives in drug discovery research. We will delve into the strategic rationale behind their synthesis, detail robust protocols for their biological evaluation, and analyze the structure-activity relationships (SAR) that drive lead optimization. By integrating field-proven insights with foundational scientific principles, this document serves as a technical resource for professionals dedicated to advancing therapeutic innovation.

The Pyrimidine Core: A Versatile and Privileged Scaffold

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is more than just a simple heterocycle; it is a "privileged scaffold".[1] This status is earned due to its ability to serve as a versatile template for designing ligands that can interact with numerous, diverse biological targets.[3] Its prevalence in nature, most notably as the bases cytosine, thymine, and uracil in DNA and RNA, provides a biological precedent for its acceptance and interaction with cellular machinery.[2][4]

Key Chemical and Biological Features:

-

Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while substituents like amino or hydroxyl groups can serve as hydrogen bond donors. This allows for precise and strong interactions within the active sites of enzymes and receptors.[1]

-

π-π Interactions: The aromatic nature of the ring facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets.[1]

-

Bioisosterism: Pyrimidine is a well-established bioisostere for the purine scaffold, which is crucial for its role in designing kinase inhibitors that compete with adenosine triphosphate (ATP).[5][6] It is also used as a bioisosteric replacement for phenyl and other aromatic systems to improve medicinal chemistry properties.[6][7]

-

Synthetic Tractability: The pyrimidine scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][8]

This combination of features has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology (e.g., 5-Fluorouracil, Gefitinib), infectious diseases (e.g., Zidovudine), and cardiovascular diseases.[1][2][9]

Strategic Synthesis of Novel Pyrimidine Derivatives

The synthesis of a diverse library of pyrimidine derivatives is the foundational step in any discovery program. The chosen synthetic route must be robust, versatile, and allow for the introduction of various substituents to explore the structure-activity landscape thoroughly.

Foundational Synthetic Methodologies

Classical methods provide a reliable route to the core pyrimidine structure. The Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a prime example of an efficient multicomponent reaction to produce dihydropyrimidines.[4][8]

A more general and widely used approach involves the cyclocondensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine.[1][8] This method offers great flexibility in introducing substituents at the 2, 4, and 6-positions of the pyrimidine ring.

Modern and Efficient Synthetic Approaches

To accelerate the drug discovery process, modern synthetic chemistry has introduced several innovations:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes, increasing throughput and efficiency.[1][10]

-

Multi-Component Reactions (MCRs): MCRs build molecular complexity in a single step from three or more starting materials, offering an atom-economical and efficient route to diverse scaffolds.[1]

-

Catalyst-Driven Methods: The use of novel catalysts, including nanocatalysts, can improve yields, reduce waste, and enable reactions under greener, more sustainable conditions.[1][10]

The overall strategy follows a logical progression from initial library synthesis to lead optimization.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

This protocol describes a general and reliable method for synthesizing a 2-amino-4-aryl-pyrimidine derivative, a common core in many kinase inhibitors.

Principle: This procedure involves the condensation of a chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride. The chalcone itself is synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. This two-step process is robust and allows for variability at two key positions of the final pyrimidine.

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Add 5 mL of a 40% aqueous sodium hydroxide solution dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

Acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of the Pyrimidine Derivative

-

In a 100 mL round-bottom flask, add the synthesized chalcone (8 mmol), guanidine hydrochloride (10 mmol), and 5 mL of a 30% sodium hydroxide solution to 40 mL of ethanol.[11]

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.

-

The precipitated solid is the pyrimidine derivative. Filter the product, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography (Silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., methanol/benzene mixture).[11]

-

Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[2]

Self-Validation: The purity of intermediates and the final product is validated at each step using TLC and melting point analysis. The final structural confirmation via spectroscopic methods ensures the identity of the synthesized molecule, which is critical for interpreting subsequent biological data.

Biological Evaluation and Screening

Once a library of derivatives is synthesized, the next critical phase is to evaluate their biological activity. The choice of assay is dictated by the therapeutic target. For oncology, cytotoxicity and specific enzyme inhibition assays are paramount.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO and then dilute with culture medium (final DMSO concentration <0.5%). Add 100 µL of the compound solutions to the wells, resulting in a range of final concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Sunitinib, Doxorubicin) as a positive control.[12]

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[5][14] The pyrimidine core mimics the adenine part of ATP, binding to the hinge region of the kinase's ATP-binding pocket.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for transforming a moderately active "hit" into a potent and selective "lead" candidate. By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can probe the interactions with the biological target and enhance desired properties.[4][15]

Key Principles of Pyrimidine SAR:

-

Position 2: Substituents at this position, often an amino or substituted amino group, frequently interact with the "hinge region" of kinase enzymes, a critical anchoring point for ATP-competitive inhibitors.[14]

-

Position 4: This position is often a point for introducing larger aryl or heteroaryl groups that can extend into solvent-exposed regions or target specific sub-pockets of the active site, thereby influencing potency and selectivity.[3][16]

-

Position 5: Modifications at C5 can modulate electronic properties and provide vectors for improving pharmacokinetic properties like solubility or metabolic stability. Introducing electron-withdrawing groups can sometimes enhance bioactivity.[2][17]

Data Presentation: Comparative Anticancer Activity

The following table summarizes hypothetical IC₅₀ data for a series of pyrido[2,3-d]pyrimidine derivatives designed as Thymidylate Synthase (TS) inhibitors, demonstrating how subtle structural changes can profoundly impact potency.[15]

| Compound | R1 Substituent | R2 Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | hTS IC₅₀ (nM) |

| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.21 |

| 1b | 4-Cl-Ph | H | 0.85 ± 0.21 | 1.05 ± 0.34 | 11.52 ± 0.88 |

| 1c | 4-OCH₃-Ph | CH₃ | 3.54 ± 1.12 | 4.11 ± 1.56 | 45.33 ± 2.45 |

| 1d | 4-Cl-Ph | CH₃ | 1.76 ± 0.55 | 2.01 ± 0.78 | 28.91 ± 1.98 |

Data adapted for illustrative purposes based on trends in medicinal chemistry literature.[15]

Causality and Insights:

-

R1 Group: Replacing the electron-donating methoxy group (1a) with an electron-withdrawing chloro group (1b) doubles the potency against both cell lines and the target enzyme (hTS). This suggests a favorable interaction or electronic effect of the halogen in the target's active site.

-

R2 Group: The addition of a methyl group at the R2 position (1c, 1d) consistently reduces activity compared to their hydrogen counterparts (1a, 1b). This indicates a potential steric clash within the binding pocket, disrupting the optimal orientation for inhibition.

Conclusion and Future Perspectives

The pyrimidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics.[3][18] Its synthetic versatility and inherent biological relevance ensure its continued prominence in drug discovery pipelines. Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the pyrimidine core with other pharmacophores to create dual-acting agents or overcome resistance.[3][19]

-

Targeted Covalent Inhibitors: Designing pyrimidines with reactive groups that can form a covalent bond with the target protein, leading to prolonged and potent inhibition.

-

AI and Machine Learning: Utilizing computational tools to predict the activity of virtual pyrimidine libraries, screen for off-target effects, and optimize ADMET properties, thereby accelerating the design-make-test-analyze cycle.[1][20][21]

By leveraging these advanced strategies with the solid foundation of classical medicinal chemistry, the scientific community will continue to unlock the full therapeutic potential of novel pyrimidine derivatives.

References

-

Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Science and Advanced Technology. [Link]

-

Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. (2023). Current Drug Discovery Technologies. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Authorea. [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2025). ResearchGate. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ijcrt.org. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). innovareacademics.in. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. (2022). PubMed. [Link]

-

Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). gsconlinepress.com. [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). Chemical Reviews. [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC. [Link]

-

Pyrimidine. (n.d.). Wikipedia. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). organic-chemistry.org. [Link]

-

Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (n.d.). rjptonline.org. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). eurekaselect.com. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. [Link]

-

Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... (n.d.). ResearchGate. [Link]

-

FDA approved five-membered ring fused pyrimidine-based derivatives and their biological properties. (2022). DSpace Repository. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). PubMed. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]

-

Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. (2015). Dove Medical Press. [Link]

-

Computational Methods in the Design of Anticancer Drugs. (2024). MDPI. [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). MDPI. [Link]

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC. [Link]

-

(A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. [Link]

-

BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. (2025). ScienceGate. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Strategic Sourcing & Synthesis Guide: 2-(3-Isocyanatophenyl)pyrimidine

This guide provides a strategic analysis of sourcing, synthesizing, and utilizing 2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1). Due to the high chemical reactivity and moisture sensitivity of isocyanates, this compound is rarely available as an off-the-shelf "catalog" item.

This whitepaper recommends a "Make-on-Demand" strategy over direct purchasing to ensure chemical integrity and cost-efficiency.

Executive Summary

2-(3-Isocyanatophenyl)pyrimidine is a specialized electrophilic building block used primarily in the synthesis of urea-based kinase inhibitors and peptidomimetics.

-

Commercial Status: Tier 3 (Custom Synthesis / Make-to-Order).

-

Primary Challenge: Rapid hydrolysis to the symmetric urea upon exposure to atmospheric moisture during storage/shipping.

-

Recommended Approach: Purchase the stable amine precursor, 2-(3-Aminophenyl)pyrimidine (CAS: 69491-56-1), and convert it to the isocyanate immediately prior to use.

Part 1: Market Landscape & Price Analysis

Direct sourcing of the isocyanate carries significant risk. Vendors listing this CAS often do not hold stock but synthesize it upon receipt of an order (lead time: 4–6 weeks).

Sourcing Decision Matrix

Figure 1: Strategic decision matrix favoring in-house synthesis due to stability and cost factors.

Cost Comparison Table

| Component | Target Molecule (Isocyanate) | Precursor (Amine) |

| CAS Number | 898289-49-1 | 69491-56-1 |

| Market Availability | Very Low (Custom Synthesis) | Moderate (Catalog Item) |

| Estimated Price | $400 - $800 / gram | $80 - $150 / gram |

| Lead Time | 4–6 Weeks | 3–7 Days |

| Stability Risk | High (Hydrolysis) | Low (Stable Solid) |

| Key Suppliers | Enamine (Make-on-demand), WuXi | Apollo Scientific, ChemScene, Ambeed |

Guidance: Do not pay a premium for the isocyanate unless you lack the fume hood infrastructure to handle triphosgene.

Part 2: Synthesis Protocol (The "Make" Solution)

This protocol utilizes Triphosgene (BTC) as a safer solid substitute for phosgene gas to convert the amine to the isocyanate.

Reaction Scheme

Precursor: 2-(3-Aminophenyl)pyrimidine Reagent: Triphosgene (Bis(trichloromethyl) carbonate) Solvent: Dichloromethane (DCM) or Toluene (anhydrous) Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Figure 2: Synthesis pathway via Triphosgene-mediated carbonylation.

Step-by-Step Methodology

Safety Warning: Triphosgene generates phosgene gas upon decomposition. Perform all operations in a well-ventilated fume hood.

-

Preparation:

-

Dry all glassware in an oven (>120°C) overnight.

-

Purge the reaction flask with Argon or Nitrogen.

-

-

Dissolution:

-

Dissolve 1.0 eq of 2-(3-Aminophenyl)pyrimidine (CAS 69491-56-1) in anhydrous DCM (0.1 M concentration).

-

Add 2.5 eq of Triethylamine (TEA). Cool to 0°C.

-

-

Addition:

-

Dissolve 0.4 eq of Triphosgene in a minimal amount of DCM.

-

Add the Triphosgene solution dropwise to the amine solution over 20 minutes at 0°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (Amine spot should disappear) or IR (Appearance of peak at ~2270 cm⁻¹).

-

-

Work-up (Critical):

-

Do not perform an aqueous work-up (water destroys the product).

-

Filter off the amine-hydrochloride salts under an inert atmosphere if possible.

-

Concentrate the filtrate in vacuo to yield the crude isocyanate.

-

Usage: Re-dissolve immediately in anhydrous solvent (THF/DCM) for the next step (urea formation).

-

Part 3: Technical Validation (Quality Control)

Since isocyanates are unstable, standard QC (like LCMS in water/methanol) will show the degradation product. Use these self-validating checks:

Infrared Spectroscopy (Non-Destructive)

-

Method: Run an FT-IR of the crude residue.

-

Marker: Look for a strong, sharp stretching vibration band at 2250–2270 cm⁻¹ (Isocyanate -N=C=O group).

-

Absence: If this peak is missing, the product has likely hydrolyzed to the urea.

Derivatization Check (LCMS)

Because you cannot inject the isocyanate directly into a protic LCMS mobile phase without it reacting:

-

Protocol: Take a 10 µL aliquot of the reaction mixture.

-

Quench: Add 100 µL of Methanol .

-

Reaction: Isocyanate + MeOH → Methyl Carbamate.

-

Analysis: Run LCMS. Look for the mass of the Methyl Carbamate derivative (MW of Isocyanate + 32 Da).

-

Target Mass: MW(Amine) + 26 (Carbonyl) + 32 (MeOH) ≈ MW(Amine) + 58.

-

Part 4: Utilization in Drug Discovery

The primary utility of this scaffold is generating urea libraries.

General Protocol for Urea Synthesis:

-

Dissolve the freshly prepared 2-(3-Isocyanatophenyl)pyrimidine in anhydrous THF.

-

Add 1.0–1.2 eq of the nucleophile (e.g., aliphatic amine, aniline).

-

Stir at RT for 1–12 hours.

-

Purification: The resulting urea is stable. Quench with water, extract with EtOAc, and purify via Flash Chromatography or Prep-HPLC.

References

-

EPA CompTox Chemicals Dashboard. 2-(3-Isocyanatophenyl)pyrimidine Details. [Link]

-

PubChem. 2-Aminopyrimidine (Related Structure & Nomenclature). [Link]

-

Organic Syntheses. General Procedures for Isocyanate Generation using Triphosgene. [Link]

-

RSC Advances. Isocyanate-based multicomponent reactions in drug discovery. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Novel Urea Derivatives via 2-(3-Isocyanatophenyl)pyrimidine

Abstract

This document provides a detailed guide for the synthesis of N,N'-substituted urea derivatives utilizing 2-(3-isocyanatophenyl)pyrimidine as a versatile building block. Urea-containing compounds are of paramount importance in medicinal chemistry, often acting as crucial hinge-binding motifs in kinase inhibitors and other targeted therapeutics.[1][2] The pyrimidine scaffold is also a privileged structure in drug discovery, known for a wide spectrum of biological activities.[3][4] This guide offers a robust protocol for the nucleophilic addition of primary and secondary amines to the isocyanate moiety, explains the underlying chemical principles, and discusses the significance of this chemical class in modern drug development.

Introduction: The Strategic Value of Pyrimidine-Urea Scaffolds

The convergence of a pyrimidine ring and a urea linker creates a molecular scaffold with significant potential for drug discovery.[1] The urea functionality is a unique hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor, which allows for strong and specific interactions with protein targets.[2] This has been successfully exploited in numerous FDA-approved drugs.[2]

Simultaneously, the pyrimidine core is a cornerstone of medicinal chemistry, found in compounds with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] The combination, therefore, allows for the creation of molecules with finely-tuned pharmacodynamic and pharmacokinetic properties. The reagent at the center of this guide, 2-(3-isocyanatophenyl)pyrimidine, serves as an ideal starting point for generating libraries of diverse urea derivatives for screening and lead optimization.

Reaction Mechanism: Nucleophilic Addition

The synthesis of ureas from isocyanates and amines is a highly efficient and reliable chemical transformation.[6] The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbon atom of the isocyanate group. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable N,N'-disubstituted urea product. The reaction is typically fast, clean, and high-yielding, often proceeding to completion at room temperature without the need for a catalyst.[6][7]

Caption: The mechanism of urea formation via nucleophilic attack.

Detailed Experimental Protocol